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For Researchers, Scientists, and Drug Development Professionals

Introduction

7,8,3',4'-Tetrahydroxyflavanone is a flavonoid, a class of polyphenolic secondary metabolites
found in plants. As a member of the flavanone subclass, it is characterized by a C6-C3-C6
skeleton with a saturated C2-C3 bond in the C ring. This particular flavanone has been isolated
from various plant species, including those of the Acacia genus[1]. The arrangement of
hydroxyl groups on its aromatic rings is a key determinant of its chemical reactivity and
potential biological activity, making it a compound of interest for further investigation in
medicinal chemistry and drug discovery. This technical guide provides a detailed overview of
the physicochemical properties of 7,8,3',4'-Tetrahydroxyflavanone, relevant experimental
protocols, and insights into its potential biological signaling pathways.

Physicochemical Properties

A summary of the key physicochemical properties of 7,8,3',4'-Tetrahydroxyflavanone is
presented below. It is important to note that while some experimental data is available, certain
properties such as melting point, boiling point, and pKa are not readily found in the literature for
this specific flavanone and are therefore listed as not available. Predicted values are provided
where possible to guide researchers.
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Property Value Source

Molecular Formula C15H1206 [2]

Molecular Weight 288.25 g/mol [2]

CAS Number 489-73-6 [2]

Appearance White to off-white solid/powder  [3]
Soluble in DMSO (25 mg/mL),

Solubility Chloroform, Dichloromethane, [1][3]
Ethyl Acetate, Acetone.

Melting Point Not available

Boiling Point Not available

pKa (Strongest Acidic) Predicted: 7.85 [4]

LogP (Predicted)

15

[2][5]

2-(3,4-dihydroxyphenyl)-7,8-

IUPAC Name dihydroxy-2,3-dihydrochromen-  [2]
4-one
ZPVNWCMRCGXRJD-

InChlKey [2]
UHFFFAOYSA-N
0O=C1CC(C2=CC=C(0O)C(0)=

SMILES [3]

C2)0C3=C(0)C(0)=CC=C13

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties of flavanones

are outlined below. These protocols are generalized and may require optimization for 7,8,3',4'-

Tetrahydroxyflavanone.

Determination of Melting Point

The melting point of a solid compound can be determined using a capillary melting point

apparatus.

© 2025 BenchChem. All rights reserved. 2/8

Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/12309904
https://pubchem.ncbi.nlm.nih.gov/compound/12309904
https://pubchem.ncbi.nlm.nih.gov/compound/12309904
https://www.medchemexpress.com/7-8-3-4-tetrahydroxyflavanone.html
https://www.biocrick.com/7-8-3-4-Tetrahydroxyflavanone-BCX1220.html
https://www.medchemexpress.com/7-8-3-4-tetrahydroxyflavanone.html
https://foodb.ca/compounds/FDB011936
https://pubchem.ncbi.nlm.nih.gov/compound/12309904
https://pubchemlite.lcsb.uni.lu/e/compound/12309904
https://pubchem.ncbi.nlm.nih.gov/compound/12309904
https://pubchem.ncbi.nlm.nih.gov/compound/12309904
https://www.medchemexpress.com/7-8-3-4-tetrahydroxyflavanone.html
https://www.benchchem.com/product/b1254125?utm_src=pdf-body
https://www.benchchem.com/product/b1254125?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1254125?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Sample Preparation: A small amount of the dry, powdered 7,8,3',4'-Tetrahydroxyflavanone
is packed into a capillary tube to a height of 2-3 mm.

Apparatus Setup: The capillary tube is placed in the heating block of the melting point
apparatus.

Measurement: The temperature is increased at a steady rate (e.g., 1-2 °C per minute) near
the expected melting point.

Observation: The temperature range from which the compound first begins to melt until it is
completely liquid is recorded as the melting point range.

Determination of Solubility

The solubility of 7,8,3',4'-Tetrahydroxyflavanone in various solvents can be determined using
the shake-flask method.

Sample Preparation: An excess amount of the flavanone is added to a known volume of the
solvent of interest (e.g., DMSO, ethanol, water) in a sealed vial.

Equilibration: The vial is agitated at a constant temperature for a sufficient period (e.g., 24-48
hours) to ensure equilibrium is reached.

Separation: The saturated solution is filtered to remove any undissolved solid.

Quantification: The concentration of the flavanone in the filtrate is determined using a
suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with
UV detection.

Determination of Octanol-Water Partition Coefficient
(LogP)

The LogP value, a measure of lipophilicity, can be determined experimentally using the shake-

flask method followed by quantification.

Phase Preparation: Equal volumes of n-octanol and water are mutually saturated by shaking
them together for 24 hours, followed by separation of the two phases.
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e Partitioning: A known amount of 7,8,3',4'-Tetrahydroxyflavanone is dissolved in one of the
phases (typically n-octanol). An equal volume of the other phase is added.

o Equilibration: The mixture is shaken vigorously for a set period to allow for partitioning of the
compound between the two phases and then centrifuged to ensure complete phase
separation.

e Quantification: The concentration of the flavanone in both the n-octanol and water phases is
determined using HPLC-UV or a similar analytical technique.

o Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the n-
octanol phase to the concentration in the aqueous phase.

Potential Sighaling Pathways

While direct evidence for the signaling pathways modulated by 7,8,3',4'-
Tetrahydroxyflavanone is limited, the structurally related flavone, 7,8-dihydroxyflavone (7,8-
DHF), has been shown to activate key cellular pathways. These pathways are presented here
as potential areas of investigation for 7,8,3',4'-Tetrahydroxyflavanone.

Nrf2/HO-1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the
expression of antioxidant proteins. 7,8-DHF has been shown to activate the Nrf2 signaling
pathway, leading to the upregulation of heme oxygenase-1 (HO-1) and providing protection
against oxidative stress.
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Potential activation of the Nrf2/HO-1 pathway.

TrkB Signaling Pathway

Tropomyosin receptor kinase B (TrkB) is a receptor for brain-derived neurotrophic factor

(BDNF) and is crucial for neuronal survival and plasticity. 7,8-DHF has been identified as a

TrkB agonist, mimicking the effects of BDNF.
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Potential activation of the TrkB signaling pathway.

© 2025 BenchChem. All rights reserved.

5/8

Tech Support


https://www.benchchem.com/product/b1254125?utm_src=pdf-body-img
https://www.benchchem.com/product/b1254125?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1254125?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory
Check Availability & Pricing

Experimental Workflow: Flavonoid-Protein
Interaction Studies

Investigating the interaction of 7,8,3',4'-Tetrahydroxyflavanone with target proteins is crucial
for understanding its mechanism of action. A typical workflow for such studies is outlined below.

Hypothesis:
Flavanone interacts with
a target protein

Prepare solutions of
7,834 one
and target protein

Circular Dichroism (CD)
Spectroscopy:
- Assess conformational changes
in the protein upon binding

Fluorescence Spectroscopy:
- Quenching experiments
- Determine binding constant (Kd)

Molecular Docking:
- Predict binding mode

and key interacting residues

and stoichiometry (n)

Data Analysis:
- Correlate experimental and
computational results

Conclusion on the
interaction mechanism
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Workflow for studying flavonoid-protein interactions.

Conclusion

7,8,3",4'-Tetrahydroxyflavanone is a naturally occurring flavonoid with physicochemical
properties that suggest potential for biological activity. This guide provides a foundational
understanding of its characteristics and outlines experimental approaches for its further study.
While some of its properties remain to be experimentally determined, the information presented
here, including potential signaling pathway involvement based on structurally related
compounds, offers a valuable resource for researchers in the fields of natural product
chemistry, pharmacology, and drug development. Further investigation into the biological
effects and mechanisms of action of this compound is warranted to fully elucidate its
therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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